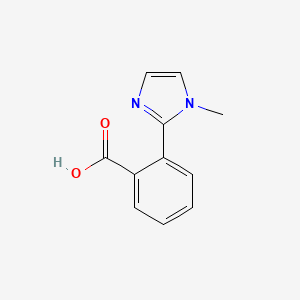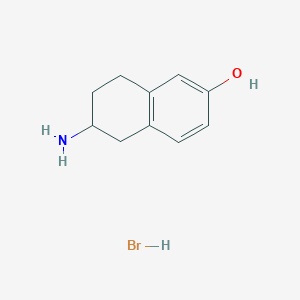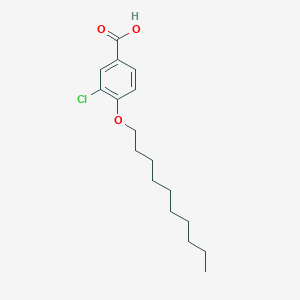![molecular formula C6H12ClN B1342062 2-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 63838-50-6](/img/structure/B1342062.png)
2-Azabicyclo[2.2.1]heptane hydrochloride
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]heptane hydrochloride is a chemical compound that is of significant interest in the field of drug discovery due to its structural complexity and potential as a building block for pharmacologically active molecules. The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which can serve as a synthetic scaffold for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives has been explored through various methods. One approach involves the Brønsted acid-catalyzed ring-opening of meso-epoxides, leading to the formation of 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities . Another method includes the synthesis of bridgehead substituted azabicyclo[2.2.1]heptane derivatives, which have shown potent and selective affinity for α7 nicotinic receptors . Additionally, a batchwise multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed, which may provide insights into analogous syntheses for the 2-azabicyclo[2.2.1]heptane hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-azabicyclo[2.2.1]heptane hydrochloride is characterized by its bicyclic framework, which includes a nitrogen atom. This structure is closely related to other azabicyclic compounds that have been studied for their nuclear magnetic resonance (NMR) properties, such as chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives . The unique arrangement of atoms within the bicyclic system can influence the physical and chemical properties of the compound, making it a versatile intermediate for further chemical modifications.
Chemical Reactions Analysis
The azabicyclo[2.2.1]heptane core can undergo various chemical reactions, which are essential for its derivatization and incorporation into more complex molecules. For instance, the hydroxyl and amide groups present in the synthesized 2-azabicyclo[2.2.1]heptanes provide functional handles for further chemical transformations . The reactivity of related azabicyclic compounds has also been demonstrated, such as the nucleophilic ring-opening reactions of 1-azabicyclo[4.1.0]heptanes under acidic and basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azabicyclo[2.2.1]heptane hydrochloride are influenced by its bicyclic structure and the presence of the nitrogen atom. These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate. The synthesis of non-chiral analogues, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, provides a rigid structure that can be used to study the relationship between the compound's conformation and its reactivity . Understanding these properties is essential for optimizing the compound for drug development purposes.
Wissenschaftliche Forschungsanwendungen
Structural Characterization
The 7-azanorbornane nucleus, a structural analogue of 2-azabicyclo[2.2.1]heptane hydrochloride, is a bridged heterocyclic nucleus found in compounds like epibatidine. The structural characterization of this nucleus as its hydrochloride salt has been carried out, highlighting the importance of this structure in the study of heterocyclic chemistry and its potential applications in developing new compounds with significant biological activities (Britvin & Rumyantsev, 2017).
Synthetic Methodologies
In synthetic chemistry, 2-azabicyclo[2.2.1]heptane hydrochloride serves as a key intermediate for various synthetic routes. For instance, a batchwise, multigram preparation of this compound has been developed, showcasing its utility in synthetic chemistry for the construction of complex molecular architectures. This preparation method is particularly notable for delivering significant quantities of the material, which is crucial for further applications in chemical synthesis and drug development (Liao et al., 2016).
Biological Relevance
The compound's structural framework is utilized in the synthesis of biologically relevant molecules. For example, the 7-azabicyclo[2.2.1]heptane ring system, akin to 2-azabicyclo[2.2.1]heptane hydrochloride, can be accessed through specific synthetic routes and has potential for further transformation into compounds with significant biological activity. This showcases the compound's role in the development of new therapeutic agents and its importance in medicinal chemistry research (Armstrong & Shanahan, 2005).
Safety And Hazards
2-Azabicyclo[2.2.1]heptane hydrochloride is classified as an irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) .
Zukünftige Richtungen
The future directions of 2-Azabicyclo[2.2.1]heptane hydrochloride research could involve further functionalization of the products of the palladium-catalyzed 1,2-aminoacyloxylation reaction to build up a library of bridged aza-bicyclic structures . This could potentially lead to the development of new pharmaceuticals and other useful compounds.
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFGQLJZGRCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602119 | |
| Record name | 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptane hydrochloride | |
CAS RN |
63838-50-6 | |
| Record name | 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)

![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)









